molecular formula C₅₇H₉₉D₅O₉ B1156389 Tri[(16-hydroxy)oleoyl]glycerol-d5

Tri[(16-hydroxy)oleoyl]glycerol-d5

Cat. No.: B1156389
M. Wt: 938.46
Attention: For research use only. Not for human or veterinary use.
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Description

Tri[(16-hydroxy)oleoyl]glycerol-d5 is a high-value, deuterated chemical standard essential for advanced lipidomics research. This compound is a isotopically labeled analog of a complex triacylglycerol (TAG), specifically featuring a glycerol backbone esterified with three 16-hydroxyoleoyl fatty acid chains. Its primary application is as an internal standard in quantitative mass spectrometry-based lipid analysis . Using such deuterated standards is critical for achieving high accuracy and precision, as they correct for variations during sample preparation and analysis, allowing researchers to reliably quantify lipid levels in complex biological samples like plasma, serum, and whole blood . The deployment of internal standards like this compound is a cornerstone of rigorous analytical method validation, meeting good laboratory practice (GLP)-qualified standards for dedicated preclinical and clinical studies . This compound is particularly valuable in the expanding field of lipidomics, which aims to discover lipid-based biomarkers for various physiological and pathological conditions, including metabolic, cardiovascular, and inflammation-related disorders . Its use enables confident lipid annotation and reproducible quantification in diverse biological matrices, supporting high-throughput clinical profiling . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₅₇H₉₉D₅O₉

Molecular Weight

938.46

Origin of Product

United States

Scientific Research Applications

Lipid Metabolism Studies

Tri[(16-hydroxy)oleoyl]glycerol-d5 is valuable in lipidomic studies, particularly for understanding lipid metabolism in various biological systems. The deuterium labeling facilitates precise quantification and tracking of lipid species during metabolic processes. For instance, it can be used to study the incorporation of fatty acids into cellular membranes and their subsequent metabolic fates in cell cultures or animal models .

Cancer Research

Research has indicated that alterations in lipid metabolism are closely linked to cancer progression. This compound can be employed to investigate lipidomic changes in cancer cells, providing insights into how specific lipids influence tumor growth and response to therapies. Its use in quantitative lipidomic analysis has been documented, highlighting its role in identifying potential biomarkers for cancer diagnosis and treatment .

Skin Health and Cosmetic Applications

The compound's glycerol backbone suggests potential applications in dermatological formulations. Glycerol is known for its hydrating properties, making this compound a candidate for enhancing skin hydration and elasticity in cosmetic products. Studies have shown that glycerol can improve skin barrier function and moisture retention, supporting its use in topical formulations .

Biobased Materials

Due to its structural characteristics, this compound can be explored as a biobased wax or lubricant component. The thermal stability and favorable physical properties of triacylglycerol oligomers derived from similar compounds make them suitable for applications in environmentally friendly lubricants and additives for biodiesel production .

Plant Pathogen Interaction Studies

In plant biology, glycerolipids like this compound may play roles in signaling pathways during plant-pathogen interactions. Understanding how these lipids function can provide insights into plant defense mechanisms and resistance strategies against pathogens .

Data Tables

Application AreaDescription
Lipid MetabolismTracking lipid incorporation
Cancer ResearchBiomarker identification
Dermatological FormulationsSkin hydration enhancement
Biobased MaterialsLubricant and additive uses
Plant BiologyDefense mechanism studies

Case Study 1: Lipidomic Analysis in Osteosarcoma

A study utilized deuterated lipids, including this compound, to analyze lipid changes in osteosarcoma cell lines. The findings highlighted significant alterations in lipid profiles associated with aggressive tumor behavior, demonstrating the compound's utility in cancer research .

Case Study 2: Glycerol's Role in Skin Hydration

In experiments involving AQP3 null mice, glycerol administration (including forms similar to this compound) was shown to restore skin hydration and elasticity effectively. This research supports the inclusion of glycerol-based compounds in cosmetic formulations aimed at improving skin health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Triacylglycerols

Glyceryl-d5 Trihexadecanoate (Tripalmitin-d5)
  • Structure : Three palmitoyl (C16:0) chains esterified to deuterated glycerol (d5).
  • Molecular Weight : 812.35 g/mol .
  • Key Differences :
    • Lacks hydroxyl groups on fatty acid chains, reducing polarity and hydrophilicity.
    • Saturated palmitoyl chains confer higher melting points compared to unsaturated oleoyl derivatives.
    • Applications: Used as a stable isotope standard for saturated TAGs in lipid profiling .
Triheptadecenoyl Glycerol-d5 (17:1 TG-d5)
  • Structure: Three 10(Z)-heptadecenoyl (C17:1) chains on deuterated glycerol.
  • Key Differences: Shorter chain length (C17 vs. C18) and one less double bond in the fatty acid.
2-Oleoyl Glycerol-d5
  • Structure: A monoacylglycerol (MAG) with deuterated glycerol and a single oleoyl chain.
  • Key Differences: MAG structure reduces molecular weight (vs. TAGs) and alters metabolic roles (e.g., signaling vs. energy storage).

Table 1: Physical and Structural Comparison

Compound Fatty Acid Chains Hydroxylation Molecular Weight (g/mol) Key Applications
Tri[(16-hydroxy)oleoyl]glycerol-d5 3 × 16-OH-C18:1 Yes (FA) ~890* Lipidomics, metabolic stability
Glyceryl-d5 Trihexadecanoate 3 × C16:0 No 812.35 Saturated TAG quantification
Triheptadecenoyl Glycerol-d5 3 × C17:1 No ~850* Isotopic tracing in lipid flux
2-Oleoyl Glycerol-d5 1 × C18:1 No ~350* MAG signaling studies

*Estimated based on analogous structures.

Non-Deuterated Analogs

1,3-Dipalmitoyl-2-oleoylglycerol
  • Structure : Mixed TAG with palmitic (C16:0) and oleic (C18:1) chains.
  • Key Differences :
    • Saturated palmitoyl chains increase rigidity and melting point (~35°C) vs. hydroxylated oleoyl chains, which may lower thermal stability.
    • Widely used in food science to mimic cocoa butter properties .
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
  • Structure : Phospholipid with two oleoyl chains and a phosphocholine headgroup.
  • Key Differences :
    • Phospholipid structure enables membrane integration, unlike TAGs, which are storage lipids.
    • Unsaturated oleoyl chains enhance membrane fluidity, while hydroxylation in this compound may reduce it .

Hydroxylated Fatty Acid Derivatives

Polyhydroxyesters from 16-Hydroxypalmitic Acid
  • Structure : Polymers synthesized from 16-hydroxypalmitic acid.
  • Key Differences :
    • Polyester backbone (vs. TAG) results in biodegradable film-forming properties.
    • Hydroxylation at C16 enhances hydrophilicity and oxidative stability, similar to this compound .

Functional and Metabolic Distinctions

  • Hydroxylation Impact: The 16-hydroxy groups increase polarity, making this compound more soluble in polar solvents than non-hydroxylated TAGs. This may also slow enzymatic hydrolysis by lipases, which typically target non-polar esters .
  • Deuterium Labeling: The d5 label improves detection sensitivity in mass spectrometry, distinguishing it from endogenous TAGs. This contrasts with non-deuterated analogs like DOPC, which require alternative labeling methods .
  • Safety Profile : Unlike Oleoyl Sarcosine (a surfactant with photosensitization concerns), hydroxylated TAGs are less reactive due to ester linkages, though safety data specific to this compound remain underexplored .

Preparation Methods

Reactant Preparation

16-Hydroxyoleic acid is synthesized via hydroxylation of oleic acid using Rhizopus arrhizus lipase or chemical catalysts like boron trifluoride. Deuterated glycerol (glycerol-d5) is prepared through acid-catalyzed exchange in D₂O or purchased as a pre-deuterated reagent.

Esterification Protocol

The esterification follows a three-step process:

  • Activation of 16-hydroxyoleic acid : Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Stepwise esterification : Glycerol-d5 is reacted with 16-hydroxyoleoyl chloride in anhydrous chloroform, using 4-dimethylaminopyridine (DMAP) as a catalyst and N,N′-dicyclohexylcarbodiimide (DCC) as a condensing agent.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the triester product.

Table 1: Reaction Conditions for Direct Esterification

ComponentQuantityRole
16-Hydroxyoleoyl chloride3.2 mmolAcyl donor
Glycerol-d51.0 mmolNucleophile
DMAP0.2 mmolCatalyst
DCC1.2 mmolCondensing agent
Reaction time12–16 hoursCompletion benchmark

Yields typically reach 68–72%, with unreacted di- and monoacylglycerols removed via chromatography.

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates regioselective esterification at the sn-1 and sn-3 positions of glycerol-d5. The method avoids hydroxyl group activation, operating in solvent-free systems at 60°C.

Advantages and Limitations

  • Advantages : Minimal side products, no need for protecting groups.

  • Limitations : Lower yields (55–60%) and longer reaction times (48–72 hours).

Olefin Metathesis for Structural Tuning

Grubbs Catalyst Application

The patent WO2015168789A1 details olefin metathesis using Grubbs 2nd generation catalyst to rearrange unsaturated fatty acid chains. For Tri[(16-hydroxy)oleoyl]glycerol-d5, this method enables post-synthetic modification of double bonds while preserving deuterium labels.

Table 2: Metathesis Reaction Parameters

ParameterValue
Catalyst loading1.5 wt%
Temperature45°C
Duration24 hours
SolventAnhydrous dichloromethane

Post-Metathesis Processing

Reactions are quenched with ethyl vinyl ether, and products are recrystallized from ethyl acetate/hexanes (1:2).

Deuterium Labeling Techniques

Glycerol-d5 Synthesis

Deuterium is introduced via:

  • Isotopic exchange : Glycerol refluxed in D₂O with Pt/C catalyst.

  • Chemical reduction : Deuteration of tri-O-acetyl glycerol using NaBD₄.

Stability Considerations

Deuterium at the glycerol backbone’s C1, C2, and C3 positions remains stable under esterification conditions (pH 4–9, ≤80°C).

Purification and Characterization

Chromatographic Purification

  • Normal-phase HPLC : Silica column, isocratic elution (hexanes:ethyl acetate, 4:1).

  • Yield : 70–75% after two chromatographic passes.

Structural Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 4.30–4.15 (m, glyceryl H-1,3), δ 2.35 (t, J=7.5 Hz, CH₂COO), δ 1.60 (m, CH₂CH₂COO).
    ¹³C NMR (100 MHz, CDCl₃) :

  • δ 173.4 (C=O), 72.1 (C-16 OH), 62.5 (glyceryl C-1,3).

Table 3: Thermal Properties (TGA/DSC)

PropertyValue
Decomposition onset (T₀)285°C
Melting point−12°C
ΔH of fusion98 J/g

Challenges and Optimization

Hydroxyl Group Reactivity

The 16-hydroxy group necessitates protection (e.g., silylation) during acid chloride formation to prevent self-condensation.

Deuterium Isotope Effects

Reduced reaction rates (5–8%) are observed due to kinetic isotope effects, requiring extended reaction times.

Q & A

Q. 1.1. What are the key methods for synthesizing and characterizing Tri[(16-hydroxy)oleoyl]glycerol-d5?

Category : Basic (Synthesis & Characterization) Answer : this compound is synthesized via isotopic labeling of the glycerol backbone with deuterium (d5). A common approach involves esterifying 16-hydroxyoleic acid with deuterated glycerol under controlled enzymatic or chemical catalysis (e.g., lipase-mediated acylation). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity. For structural validation, tandem MS (LC-MS/MS) can differentiate positional isomers, while Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl and ester functional groups .

Q. 1.2. How is this compound used to study lipid metabolism in cellular models?

Category : Basic (Metabolic Tracking) Answer : Deuterated triacylglycerols like this compound serve as tracers in lipid turnover studies. Researchers incubate cells with the compound and use liquid chromatography (LC)-MS to quantify deuterium-labeled metabolites (e.g., hydrolyzed monoacylglycerols or free fatty acids). This method distinguishes exogenous vs. endogenous lipid pools. For example, tracking the d5 label in β-oxidation pathways requires isolating mitochondrial fractions and analyzing ²H-enriched acyl-carnitines via high-resolution MS .

Advanced Research Questions

Q. 2.1. What experimental challenges arise when using this compound in complex lipid mixtures, and how can they be mitigated?

Category : Advanced (Experimental Design) Answer : Isotopic interference is a major challenge. For instance, the d5 label may overlap with natural ¹³C isotopes in high-abundance lipids, leading to false signals in MS. To mitigate this:

  • Use high-resolution mass spectrometers (e.g., Q-TOF) to resolve mass shifts.
  • Optimize chromatographic separation to reduce co-elution with non-deuterated analogs.
  • Validate with blank matrices to confirm background noise levels .

Q. 2.2. How does the hydroxylation at the 16-position of oleoyl chains influence the compound’s interaction with lipid bilayers?

Category : Advanced (Structural Dynamics) Answer : The 16-hydroxy group introduces polarity to the acyl chain, altering lipid packing in membranes. To study this:

  • Raman spectroscopy can detect changes in chain order parameters (e.g., gauche/trans conformer ratios) in model bilayers.
  • Molecular dynamics (MD) simulations parameterize the hydroxyl’s hydrogen-bonding potential; for example, using the Amber Lipid14 force field to model interactions with phospholipid headgroups .
  • Differential scanning calorimetry (DSC) quantifies phase transition temperatures, reflecting bilayer stability changes due to hydroxylation .

Q. 2.3. How can conflicting data on the stereochemical configuration of the 16-hydroxy group be resolved?

Category : Advanced (Data Contradiction Analysis) Answer : Discrepancies in hydroxyl group configuration (e.g., axial vs. equatorial orientation) require:

  • X-ray crystallography : Resolve 3D structure if crystals are obtainable.
  • 2D NMR (NOESY/ROESY) : Detect through-space correlations between the hydroxyl proton and neighboring carbons.
  • Comparative analysis : Benchmark against known standards (e.g., 16-hydroxy triterpenes with established stereochemistry) .

Methodological Resources

Q. 3.1. What analytical workflows are recommended for quantifying this compound in biological samples?

Category : Advanced (Quantitative Analysis) Answer : A validated workflow includes:

Extraction : Folch method (chloroform:methanol 2:1) to isolate lipids.

Derivatization : Silylation of hydroxyl groups for GC-MS compatibility.

Quantification : Stable isotope dilution using d5-labeled internal standards (e.g., Triolein-d5) with LC-MS/MS in multiple reaction monitoring (MRM) mode .

Data normalization : Correct for matrix effects using deuterated analogs spiked into control samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.